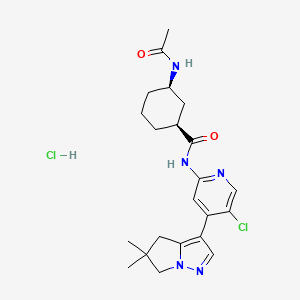
BDP 558/568 NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP 558/568 is a borondipyrromethene fluorophore with emission in the yellow part of the spectrum. Its absorption and emission spectra are in similar range as TAMRA, BDP TMR, Cyanine3, and sulfo-Cyanine3. This is an amine reactive NHS ester.
Scientific Research Applications
Multidimensional Chromatography
BDP 558/568 NHS ester plays a role in multidimensional gas chromatography, which is used for analyzing complex mixtures. This method can be applied in various fields such as environmental analysis, food, and fragrance industry, as well as in biological studies (Seeley & Seeley, 2013).
Photosensitizer Research
In the field of photodynamic therapy and oxidative stress studies, BDP 558/568 NHS ester-based compounds like 2I-BDP, which leverage the characteristics of the BODIPY chromophore, have shown promise due to their high photostability and adaptability in various environments (Yogo et al., 2005).
Surface Chemistry and Hydrolysis Studies
BDP 558/568 NHS ester is crucial in studying surface hydrolysis and reactivity of N-hydroxysuccinimide-containing organic thin films. These findings are significant in microarray, bioreactor, and biomedical device fabrication (Cheng et al., 2007).
Environmental Analysis
Studies involving oligomeric organophosphate esters, including BDP 558/568, have been conducted to understand their occurrence, distribution, and fate in sewage treatment plants. This research is important for assessing environmental pollution and the impact of these compounds on ecosystems (Liang et al., 2018).
Fluorescent Probes in Biological Research
BDP 558/568 NHS ester is utilized as a fluorescent probe in biological research, such as in tracking the amphibian chytrid fungus Batrachochytrium dendrobatidis, which is crucial for understanding the dynamics of pathogen infections (Herbert et al., 2011).
properties
Product Name |
BDP 558/568 NHS ester |
|---|---|
Molecular Formula |
C20H16BF2N3O4S |
Molecular Weight |
443.23 |
IUPAC Name |
2,5-dioxopyrrolidin-1-yl 3-(5,5-difluoro-7-(thiophen-2-yl)-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanoate |
InChI |
InChI=1S/C20H16BF2N3O4S/c22-21(23)24-13(6-10-20(29)30-26-18(27)8-9-19(26)28)3-4-14(24)12-15-5-7-16(25(15)21)17-2-1-11-31-17/h1-5,7,11-12H,6,8-10H2 |
InChI Key |
DPIQWSPHMYACPD-UHFFFAOYSA-N |
SMILES |
F[B-]1(F)[N+]2=C(C3=CC=CS3)C=CC2=CC4=CC=C(CCC(ON5C(CCC5=O)=O)=O)N14 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BDP 558/568 NHS ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






